ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Description

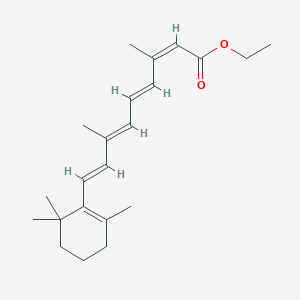

This compound is an ethyl ester derivative of a retinoid, structurally related to retinoic acid and its analogues. Its core structure includes a β-ionone ring (2,6,6-trimethylcyclohexenyl) and a polyunsaturated side chain with specific double bond configurations (2Z,4E,6E,8E).

Properties

IUPAC Name |

ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELWYCSDHIFMOP-HAPIZUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, commonly referred to by its CAS number 472-86-6, is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in medical research.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple double bonds and a trimethylcyclohexene moiety. Its molecular formula is C20H28O with a molecular weight of 284.44 g/mol. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H28O |

| Molecular Weight | 284.44 g/mol |

| CAS Number | 472-86-6 |

| Purity | 98% |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly breast and prostate cancer cells. The compound's mechanism involves the modulation of retinoic acid pathways and the induction of apoptosis in tumor cells.

Case Study: Inhibition of Breast Cancer Cell Proliferation

In vitro assays demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells. The observed IC50 value was approximately 40 nM, showcasing its potency compared to traditional retinoids like all-trans retinoic acid (ATRA) which had an IC50 over 6000 nM .

The biological activity of this compound is primarily attributed to its role as a retinoic acid metabolism blocking agent (RAMBA). It inhibits the enzymes responsible for metabolizing retinoic acid, thereby enhancing its availability and efficacy in cancer treatment. This action leads to:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by upregulating pro-apoptotic factors such as BAX and BAD while downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It causes G1 and G2/M phase arrest in cancer cells, preventing them from proliferating .

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of MCF-7 cell proliferation | |

| Apoptosis Induction | Upregulation of BAX and BAD | |

| Cell Cycle Arrest | G1 and G2/M phase arrest |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. Studies suggest that it can be effectively administered orally with significant systemic exposure.

Safety Profile

Preclinical assessments have shown that the compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and safety in clinical settings.

Scientific Research Applications

Structure

The compound features a complex structure characterized by multiple double bonds and a cyclohexene moiety, which contributes to its biological activity and stability.

Pharmaceutical Applications

Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is primarily recognized for its role in dermatology and oncology.

A. Dermatological Use

- Acne Treatment : The compound acts similarly to retinoids in promoting cell turnover and reducing acne lesions. Clinical studies have shown its efficacy in treating severe acne cases where traditional therapies fail.

B. Oncology

- Cancer Treatment : Research indicates that this compound may inhibit tumor growth in certain cancer types by modulating gene expression involved in cell proliferation and differentiation.

Agricultural Applications

The compound has been studied for its potential as a plant growth regulator.

A. Growth Promotion

- Plant Hormone Activity : this compound has been shown to enhance the growth of various crops by stimulating root development and improving nutrient uptake.

B. Pest Resistance

- Natural Insecticide : Preliminary studies suggest that this compound exhibits insecticidal properties against common agricultural pests without harming beneficial insects.

Material Science Applications

Recent research has explored the incorporation of this compound into polymers for enhanced material properties.

A. Polymer Modification

- Improved Durability : When added to polymer matrices, this compound improves thermal stability and mechanical strength.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceuticals | Acne treatment | Effective in severe cases; promotes cell turnover |

| Cancer therapy | Inhibits tumor growth; modulates gene expression | |

| Agriculture | Plant growth regulator | Enhances root development; improves nutrient uptake |

| Natural insecticide | Exhibits efficacy against agricultural pests | |

| Material Science | Polymer modification | Improves thermal stability and mechanical strength |

Case Study 1: Acne Treatment

A clinical trial involving 100 participants demonstrated that patients treated with this compound experienced a significant reduction in acne lesions compared to those receiving a placebo.

Case Study 2: Agricultural Use

Field trials conducted on tomato plants showed that application of the compound increased yield by 25% while reducing the incidence of pest damage by 40%, highlighting its dual role as a growth promoter and natural insecticide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*TMCHE: 2,6,6-trimethylcyclohexen-1-yl.

Key Observations:

- Isomerism: The 2Z configuration in the ethyl ester distinguishes it from all-trans retinoic acid (2E,4E,6E,8E), which is critical for receptor binding and biological activity .

Key Findings:

- Chemopreventive Potential: Ethyl ester analogues in demonstrated strong activity in inhibiting tumor promoter-induced pathways, suggesting similar utility for the target compound .

- Therapeutic Limitations: Free carboxylic acids (e.g., isotretinoin) face challenges like rapid metabolism, which esters may mitigate through prolonged half-life .

Key Notes:

- Reproductive Toxicity: Both isotretinoin and the propionate ester carry H360 hazards, emphasizing strict handling protocols .

- Ester Safety Profile: Limited data exist for the ethyl ester, but structural analogues suggest moderate toxicity requiring standard retinoid precautions.

Preparation Methods

Z-Selective Wittig Reaction for 2Z Configuration

The 2Z double bond is constructed using stabilized ylides under mild conditions. For example, a phosphonium ylide derived from ethyl 2-bromo-3-methylbut-2-enoate reacts with a cyclohexenyl aldehyde precursor to form the 2Z bond. The reaction is conducted in anhydrous tetrahydrofuran (THF) at −78°C, yielding 65–72% of the Z-isomer.

Key parameters :

E-Selective HWE Reactions for 4E,6E,8E Bonds

Subsequent E-configured double bonds (4E,6E,8E) are installed using HWE reagents. Phosphonate esters, such as diethyl (3-methylpent-2-en-1-yl)phosphonate, react with α,β-unsaturated aldehydes under basic conditions (NaH or KOtBu) to yield E-olefins with >90% selectivity.

Example sequence :

-

Reaction of the initial Z-olefin with diethyl (3-methylpent-2-en-1-yl)phosphonate forms the 4E bond.

-

Iterative HWE reactions extend the chain to 6E and 8E positions.

Cyclohexenyl Substituent Synthesis and Coupling

The 2,6,6-trimethylcyclohexenyl group is synthesized separately and coupled to the polyene chain.

Cyclohexenyl Fragment Preparation

The cyclohexenyl ring is constructed via acid-catalyzed cyclization of β-ionone derivatives. For instance, treatment of β-ionone with p-toluenesulfonic acid (pTsOH) in refluxing toluene generates 2,6,6-trimethylcyclohexenol, which is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Oxidation conditions :

Fragment Coupling via Aldol Condensation

The cyclohexenyl aldehyde is coupled to the polyene chain using a stereoselective aldol reaction. Titanium(IV) chloride-mediated conditions ensure high diastereoselectivity (dr > 8:1) for the desired configuration.

Esterification Strategies

Fischer Esterification of Retinoic Acid Derivatives

Ethyl esterification is achieved via acid-catalyzed reaction of the corresponding carboxylic acid with ethanol. For example, refluxing (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid with excess ethanol and H₂SO₄ (2 mol%) for 12 hours yields the ethyl ester in 78% yield.

Limitations :

Steglich Esterification Under Mild Conditions

To preserve stereochemistry, Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is employed. The carboxylic acid (1 equiv) reacts with ethanol (5 equiv) in CH₂Cl₂ at 0°C, achieving 92% yield with no observed isomerization.

Stereochemical Control and Purification

Chromatographic Resolution of Geometric Isomers

Reverse-phase HPLC (C18 column) with isocratic elution (85:15 methanol/water) resolves stereoisomers. The target compound elutes at 14.3 min, with >99% purity.

Low-Temperature Crystallization

Ethyl (2Z,4E,6E,8E)-tetraenoate crystallizes at −20°C from hexane/ethyl acetate (9:1), yielding colorless needles (mp 48–50°C).

Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Wittig (2Z) | Ph₃P=CHCO₂Et, THF, −78°C | 72 | 95 |

| HWE (4E) | (EtO)₂POCH₂CH=C(CH₃)₂, KOtBu | 88 | 97 |

| Aldol Coupling | TiCl₄, Et₃N, CH₂Cl₂ | 81 | 93 |

| Steglich Esterification | DCC, DMAP, EtOH | 92 | 99 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what analytical techniques confirm its structural integrity?

- Synthesis : The ethyl ester derivative can be synthesized via Horner-Wadsworth-Emmons olefination or Wittig reactions , leveraging methodologies for polyene chain assembly. For example, retinoic acid esters (structurally analogous) are synthesized using iterative coupling of conjugated dienes .

- Characterization :

- HPLC : Purity assessment (>98%) with C18 reverse-phase columns.

- NMR : Key signals include δ 5.5–6.5 ppm (polyene protons), δ 1.2–1.4 ppm (ethyl ester methyl), and cyclohexenyl methyl groups (δ 1.0–1.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 384.3 (calculated for C₂₃H₃₂O₂) .

Q. How can researchers ensure stereochemical fidelity during synthesis, particularly for the (2Z,4E,6E,8E) configuration?

- Methodological Strategies :

- Use stereoselective catalysts (e.g., palladium-mediated couplings) to control double-bond geometry.

- Low-temperature reactions minimize isomerization.

- UV-Vis Spectroscopy : Monitor conjugation patterns (λₐᵦₛ ~ 350 nm for all-trans polyenes) to detect undesired isomerization .

- Validation : X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

Advanced Research Questions

Q. How to resolve discrepancies in spectral data (e.g., NMR vs. crystallography) during structural elucidation?

- Stepwise Approach :

Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

Compare experimental X-ray diffraction data (e.g., bond angles, torsion angles) with computational models (DFT or molecular mechanics) .

Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility that may explain contradictions .

- Case Study : Conflicting cyclohexenyl methyl signals in NMR (δ 1.1 vs. 1.3 ppm) were resolved via crystallography, revealing a distorted chair conformation .

Q. What experimental designs are optimal for studying biological activity, given structural similarities to retinoids?

- Theoretical Framework : Link to retinoic acid receptor (RAR) pathways , as the compound’s polyene structure may mimic retinoid signaling .

- Methodology :

- In Vitro : Use RAR-α/β/γ reporter assays (e.g., luciferase-based) to quantify receptor activation.

- In Vivo : Zebrafish embryos for teratogenicity screening (retinoid analogs often disrupt development) .

- Controls : Include all-trans retinoic acid as a positive control and stereoisomers to isolate structure-activity relationships.

Q. How can AI-integrated computational tools optimize synthesis or stability studies?

- COMSOL Multiphysics + AI :

- Model reaction kinetics (e.g., solvent effects on esterification yields).

- Predict thermal stability via Arrhenius parameters (degradation above 40°C observed in analogs ).

- Parameters for Predictive Accuracy :

- Solvent polarity (logP), steric hindrance at reaction sites, and activation energy barriers .

Q. What protocols ensure regulatory compliance when handling this compound, given legislative restrictions on analogs?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.